
2-(1-((tert-Butoxycarbonyl)amino)-4-(tert-butyl)cyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the BOC group.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins where selective protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions and can be removed under acidic conditions. This selective protection allows for the synthesis of complex molecules without interference from reactive amine groups .
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- **2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid
Uniqueness
2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid is unique due to its specific structure, which includes a tert-butyl group and a cyclohexyl ring. This structure provides stability and selectivity in reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C17H31NO4 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C17H31NO4/c1-15(2,3)12-7-9-17(10-8-12,11-13(19)20)18-14(21)22-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21)(H,19,20) |
Clave InChI |
PNORPJRUYLPWBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
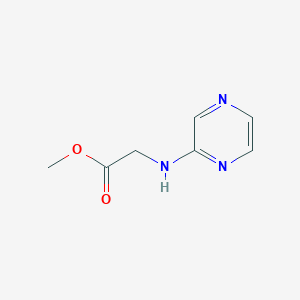
![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
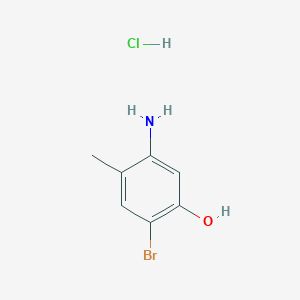
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
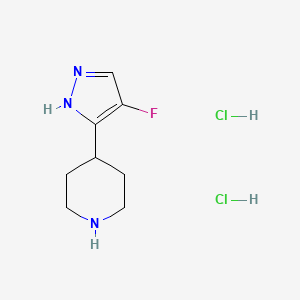
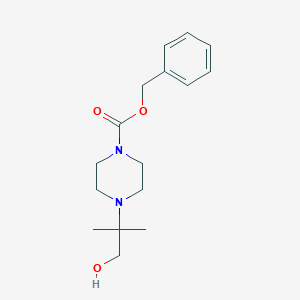
![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
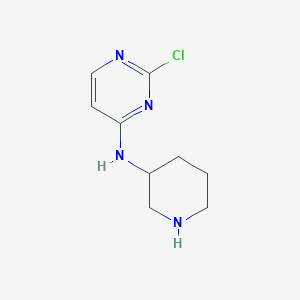
aminehydrochloride](/img/structure/B13508152.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)
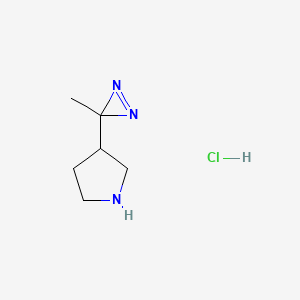
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
